molecular formula C17H18FN3O B5652882 2-(2-FLUOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

2-(2-FLUOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5652882
M. Wt: 299.34 g/mol
InChI Key: KECNPDJFTRGZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is a complex organic compound that features a fluorophenyl group, a pyridyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of amines, alcohols, or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is unique due to the combination of its fluorophenyl, pyridyl, and piperazine groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-15-6-2-1-5-14(15)13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECNPDJFTRGZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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